molecular formula C8H3Cl2F2NO B1409895 2,6-Dichloro-3-(difluoromethoxy)benzonitrile CAS No. 1807036-31-2

2,6-Dichloro-3-(difluoromethoxy)benzonitrile

Cat. No.: B1409895
CAS No.: 1807036-31-2
M. Wt: 238.01 g/mol
InChI Key: XBPDNUSCWQNTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3Cl2F2NO. It is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Coupling: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,6-Dichloro-3-(difluoromethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-(difluoromethoxy)benzonitrile is unique due to the combination of chlorine and difluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in pharmaceuticals, agrochemicals, and material sciences .

Properties

IUPAC Name

2,6-dichloro-3-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-5-1-2-6(14-8(11)12)7(10)4(5)3-13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPDNUSCWQNTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-(difluoromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3-(difluoromethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-3-(difluoromethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-3-(difluoromethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-3-(difluoromethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-3-(difluoromethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.